2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine
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Overview
Description
2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with methoxy and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the pyrazine core. The methoxy group is introduced via methylation, while the piperidinyl group is attached through a nucleophilic substitution reaction. The pyridin-3-ylsulfonyl group is then introduced using sulfonylation reactions. Common reagents used in these steps include methyl iodide for methylation, piperidine for nucleophilic substitution, and pyridine-3-sulfonyl chloride for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its potential to interact with specific biological targets.
Industry: This compound may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The pyridin-3-ylsulfonyl group may facilitate binding to certain enzymes or receptors, while the piperidinyl group can enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridine
- 2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)benzene
Uniqueness
2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazine ring, along with the methoxy and piperidinyl groups, distinguishes it from other similar compounds and may result in unique reactivity and interactions .
Properties
IUPAC Name |
2-methoxy-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-14-9-17-10-15(18-14)23-12-4-3-7-19(11-12)24(20,21)13-5-2-6-16-8-13/h2,5-6,8-10,12H,3-4,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCOWCGQNWVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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